molecular formula C6H11ClO B14512872 2-[(2-Chloroethenyl)oxy]-2-methylpropane CAS No. 62613-92-7

2-[(2-Chloroethenyl)oxy]-2-methylpropane

Cat. No.: B14512872
CAS No.: 62613-92-7
M. Wt: 134.60 g/mol
InChI Key: AMBNTSVOZIUZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloroethenyl)oxy]-2-methylpropane is a chemical compound of interest in advanced material science research. It is envisioned to serve as a valuable synthetic intermediate or building block in organic synthesis. Based on its molecular structure, which features an ether and a chloroethenyl group, researchers may explore its use in the development of novel polymers, such as specialized epoxy resin systems . In these applications, it could function as a reactive modifier to alter the physical properties of a polymer matrix, potentially enhancing characteristics like thermal stability, solubility, or mechanical strength . The compound's structure suggests potential reactivity suitable for electrophilic addition reactions and nucleophilic substitution processes, allowing researchers to tailor its incorporation into target molecules . This makes it a candidate for developing innovative coatings, adhesives, and functional materials where precise chemical modification is required . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62613-92-7

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

2-(2-chloroethenoxy)-2-methylpropane

InChI

InChI=1S/C6H11ClO/c1-6(2,3)8-5-4-7/h4-5H,1-3H3

InChI Key

AMBNTSVOZIUZDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC=CCl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The preparation of 2-[(2-Chloroethenyl)oxy]-2-methylpropane can be approached through several retrosynthetic pathways:

  • Direct chlorination of tert-butyl vinyl ether
  • Transetherification reactions using chlorinated precursors
  • Reaction of divinyl ether with tert-butanol under suitable catalytic conditions
  • Metal-catalyzed coupling reactions
  • Enzyme-catalyzed synthesis pathways

Key Synthetic Challenges

The synthesis of this compound presents several challenges:

  • Regioselective chlorination of the vinyl group
  • Prevention of polymerization during synthesis
  • Control of stereochemistry (E/Z isomerism)
  • Stability issues during purification
  • Side reactions, particularly with the reactive vinyl ether moiety

Preparation Method 1: Catalytic Transetherification

Palladium-Catalyzed Transetherification

This method employs a palladium(II) complex as a catalyst for the transetherification reaction between ethyl vinyl ether and tert-butanol, followed by chlorination of the vinyl position.

Reagents and Conditions:

  • Palladium(II) complex generated in situ (typically from Pd(OAc)₂)
  • Dichloromethane as the primary solvent
  • Mild reaction temperatures (20-30°C)
  • Subsequent chlorination step using N-chlorosuccinimide (NCS)

The reaction proceeds through a transetherification mechanism similar to that reported for other functionalized vinyl ethers. The palladium catalyst coordinates with the vinyl ether, activating it toward nucleophilic attack by the alcohol.

Reaction Scheme:

  • Generation of the palladium catalyst
  • Transetherification step to form tert-butyl vinyl ether
  • Selective chlorination to introduce the chlorine atom on the vinyl group

Yield and Conversion:
Based on similar transetherification reactions, conversions of 69-82% and yields of 59-75% can be expected for the initial vinyl ether formation step.

Modified Transetherification Procedure

A modified procedure using specialized catalyst systems can potentially improve the yield and selectivity:

  • Dissolve Pd(OAc)₂ (0.05 mmol) in dichloromethane (10 mL)
  • Add tert-butanol (10 mmol) and ethyl vinyl ether (15 mmol)
  • Stir the reaction mixture at room temperature for 8-12 hours
  • After formation of tert-butyl vinyl ether, cool the mixture to 0°C
  • Add N-chlorosuccinimide (10.5 mmol) in portions
  • Allow the mixture to warm to room temperature and stir for 4 hours
  • Purify by distillation or column chromatography

Preparation Method 2: Mercuric Oxide/Trifluoroacetic Acid Catalysis

Direct Synthesis from Divinyl Ether and tert-Butanol

This approach is adapted from the synthesis of vinyl ethers described in US Patent 4426540A and involves the reaction of divinyl ether with tert-butanol catalyzed by red mercuric oxide and trifluoroacetic acid.

Reagents and Conditions:

  • Divinyl ether (1 equivalent)
  • tert-Butanol (1 equivalent)
  • Red mercuric oxide (catalytic amount)
  • Trifluoroacetic acid (catalytic amount)
  • Chlorinated hydrocarbon solvent (methylene chloride preferred)
  • Reflux conditions (approximately 37°C for methylene chloride)
  • Reaction time: 16-24 hours

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the solvent and both reactants
  • Add red mercuric oxide as catalyst
  • Add trifluoroacetic acid dropwise while stirring
  • Reflux the mixture for the specified time
  • Monitor the reaction progress by gas chromatography or TLC
  • After completion, purify by column chromatography or distillation

Expected Yield:
Based on similar vinyl ether syntheses, yields of 70-90% may be achievable.

Subsequent Chlorination

After forming tert-butyl vinyl ether, a separate chlorination step is necessary:

  • Dissolve the tert-butyl vinyl ether in carbon tetrachloride
  • Cool to 0°C
  • Add N-chlorosuccinimide (1.1 equivalents)
  • Allow the reaction to proceed at room temperature for 4-6 hours
  • Purify the this compound product

Preparation Method 3: Grignard Approach

Modified Grignard Synthesis

Drawing inspiration from the synthesis of tert-butylphenylethylether, this method involves a different approach starting from commercially available precursors.

Key Steps:

  • Preparation of a suitable Grignard reagent
  • Coupling with a chlorinated vinyl precursor
  • Formation of the ether linkage

While this method requires multiple steps, it can provide good stereocontrol over the chlorovinyl moiety.

Detailed Reaction Sequence

The synthetic pathway can be summarized as follows:

Step 1: Preparation of the tert-butoxy group
Step 2: Preparation of the chlorovinyl component
Step 3: Coupling of the two fragments under controlled conditions

Reaction Conditions:

  • Tetrahydrofuran (THF) as the primary solvent
  • Temperature control (-78°C to room temperature)
  • Inert atmosphere (nitrogen or argon)
  • Careful monitoring to prevent side reactions

Preparation Method 4: Enzyme-Catalyzed Synthesis

Biocatalytic Approach

This green chemistry approach uses immobilized enzymes like Candida antarctica lipase B (CalB) to catalyze the synthesis under mild conditions.

Reaction Components:

  • Immobilized CalB enzyme (10 wt% relative to substrates)
  • Appropriate vinyl ether precursor and tert-butanol
  • Toluene as the preferred solvent (based on conversion efficiency)
  • Moderate temperature (60°C)
  • Reaction time: 1-2 hours

Procedural Details:

  • Mix the vinyl ether precursor and tert-butanol in a 1:1 molar ratio
  • Add the immobilized CalB
  • Maintain reaction temperature at 60°C with stirring
  • Monitor conversion by GC or NMR
  • Filter to remove the enzyme
  • Purify the product

This method offers environmental advantages but may require additional steps to introduce the chlorine functionality.

Conversion and Yield Data

Based on similar enzyme-catalyzed reactions with vinyl ethers, the following performance can be expected:

Table 1: Expected Performance of Enzyme-Catalyzed Synthesis in Different Solvents

Solvent Temperature (°C) Conversion (%) Yield (%)
Bulk 60 95-99 90-95
Toluene 60 92-96 88-92
MTBE 60 85-90 80-85
Me-THF 60 80-85 75-80
ACN 60 70-75 65-70

Characterization and Analysis

Spectroscopic Data

The following spectroscopic characteristics can be expected for this compound:

¹H NMR (400 MHz, CDCl₃):

  • δ 6.40-6.60 ppm (d, 1H, =CH-O-)
  • δ 5.80-6.10 ppm (d, 1H, ClC=CH-)
  • δ 1.30-1.40 ppm (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 140-145 ppm (=CH-O-)
  • δ 110-115 ppm (ClC=CH-)
  • δ 75-80 ppm (C(CH₃)₃)
  • δ 28-30 ppm (C(CH₃)₃)

IR Spectroscopy:

  • 1640-1660 cm⁻¹ (C=C stretching)
  • 1050-1070 cm⁻¹ (C-O-C asymmetric stretching)
  • 700-750 cm⁻¹ (C-Cl stretching)

Physical Properties

Table 2: Expected Physical Properties of this compound

Property Value
Physical state Colorless liquid
Boiling point 110-115°C
Density 0.95-1.05 g/cm³
Refractive index (n²⁰ᴰ) 1.430-1.445
Solubility Soluble in organic solvents; insoluble in water

Purification Methods

Distillation

Purification by distillation can be performed under reduced pressure to prevent decomposition:

Table 3: Distillation Parameters for this compound

Pressure (mmHg) Boiling Point Range (°C)
760 110-115
100 65-70
10 35-40
1 20-25

Column Chromatography

For smaller scale preparations or when high purity is required:

  • Stationary phase: Silica gel (60-200 mesh)
  • Mobile phase: Hexane/ethyl acetate (95:5)
  • Rf value: Approximately 0.65-0.75
  • Detection: UV visualization or vanillin stain

Applications

Synthetic Utility

This compound can serve as a valuable building block in various synthetic applications:

  • Precursor for specialized polymers
  • Alkylation reagent for organic synthesis
  • Starting material for cross-coupling reactions
  • Component in the synthesis of bioactive compounds
  • Intermediate in the preparation of other functionalized vinyl ethers

Polymer Chemistry Applications

The chlorine functionality provides a reactive site for further modification while the vinyl ether moiety can participate in various polymerization reactions:

  • Cationic polymerization
  • Radical polymerization (with appropriate initiators)
  • Cross-linking reactions
  • Graft copolymerization

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Elimination: Strong bases such as sodium ethoxide are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution: Products include ethers or other substituted derivatives.

    Elimination: Alkenes are the primary products.

    Oxidation: Alcohols or ketones are formed.

Scientific Research Applications

2-[(2-Chloroethenyl)oxy]-2-methylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethenyl)oxy]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

2-[(2-Chloroethenyl)oxy]-2-methylpropane

  • Molecular Formula : C₆H₁₁ClO
  • Structure : Ether linkage between 2-methylpropane and 2-chloroethenyl (vinyl chloride) group.

Analogous Compounds:

2-(2-Chloroethoxy)propane (CAS 13830-12-1)

  • Molecular Formula : C₅H₁₁ClO
  • Structure : Ethyl ether with a terminal chlorine substituent on the ethoxy chain .

3-Chloro-2-methylpropene (CAS 563-47-3)

  • Molecular Formula : C₄H₅Cl
  • Structure : Alkene with a chlorine atom at the β-position and a methyl group at the α-position .

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate Molecular Formula: C₁₂H₁₅ClO₃ Structure: Ester with a chlorophenoxy group and a branched alkyl chain .

3-[(2-Chloro-6-methylphenyl)oxy]propane-1,2-diol (CAS 7149-83-9)

  • Molecular Formula : C₁₀H₁₃ClO₃
  • Structure : Diol with a chloro-substituted phenyl ether group .

Physical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Key Features
This compound 134.6 ~100–120 (est.) Low water solubility Ether with vinyl chloride group
2-(2-Chloroethoxy)propane 122.6 Not reported Insoluble Linear chloroether
3-Chloro-2-methylpropene 90.5 70–72 Insoluble Reactive alkene
2-Chloro-2-methylpropane 92.5 51 Insoluble Branched chloroalkane
Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate 242.7 Not reported Organic solvents Polar ester with aromatic ring

Notes:

  • The estimated boiling point of This compound is higher than 2-chloro-2-methylpropane (51°C) due to increased molecular weight and polarity from the ether linkage .
  • Chlorinated ethers generally exhibit lower water solubility compared to alcohols or diols (e.g., 3-[(2-Chloro-6-methylphenyl)oxy]propane-1,2-diol) due to reduced hydrogen bonding .

Reactivity

This compound

  • Electrophilic Substitution : The chlorine on the ethenyl group may undergo elimination or nucleophilic substitution, similar to 3-chloro-2-methylpropene .
  • Oxidation: Unlike alkanes, the ether linkage is resistant to oxidation under mild conditions, but the vinyl chloride group could react with strong oxidizing agents like KMnO₄ (decolorization observed in alkenes) .

Comparison with Analogs:

  • 3-Chloro-2-methylpropene : Reacts readily with bromine (addition) and undergoes dehydrohalogenation to form conjugated dienes .
  • 2-(2-Chloroethoxy)propane : Stable ether but may undergo hydrolysis under acidic conditions to yield alcohols .
  • Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate: Ester hydrolysis under basic conditions produces carboxylic acids and phenols .

Q & A

Q. What are the optimal laboratory conditions for synthesizing 2-[(2-Chloroethenyl)oxy]-2-methylpropane from 2-methylpropan-2-ol?

Methodological Answer: The synthesis involves nucleophilic substitution (SN1 mechanism) between 2-methylpropan-2-ol and concentrated hydrochloric acid. Key steps include:

  • Reaction Setup : Mix 2-methylpropan-2-ol with excess HCl (37%) in a reflux apparatus at 25–30°C for 30–60 minutes to avoid side reactions like elimination.
  • Purification : Use a separating funnel to isolate the organic layer. Wash with saturated sodium bicarbonate to neutralize residual acid, followed by distilled water. Dry with anhydrous calcium chloride or sodium sulfate.
  • Distillation : Purify via fractional distillation at 51–52°C to obtain high-purity product (boiling point: ~51°C) .
    Data Table :
ParameterValue/Range
Reaction Temperature25–30°C
HCl Concentration37%
Yield60–75%
Boiling Point51°C

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

  • Gas Chromatography (GC) : Quantify purity (>95%) using a non-polar column (e.g., DB-5) with flame ionization detection. Retention time: ~4.2 minutes (calibrated against standards).
  • NMR Spectroscopy : Confirm structure via 1^1H NMR (δ 1.3 ppm for tert-butyl CH3_3, δ 4.8 ppm for chloroethenyl protons) and 13^13C NMR (δ 75 ppm for C-Cl) .
  • IR Spectroscopy : Identify C-Cl stretch at 550–600 cm1^{-1} and ether C-O-C at 1100–1250 cm1^{-1}.

Advanced Research Questions

Q. How do solvent polarity and ionic liquid environments affect the SN1 reaction kinetics of this compound formation?

Methodological Answer:

  • Solvent Effects : In polar aprotic solvents (e.g., dichloromethane), solvolysis rates increase due to stabilization of carbocation intermediates. Ionic liquids like [emim]PF6_6 enhance reaction rates by stabilizing transition states, as shown via molecular dynamics simulations .
  • Kinetic Analysis : Use stopped-flow spectroscopy or conductivity measurements to monitor carbocation formation. Rate constants (kk) in ionic liquids are 2–3× higher than in aqueous HCl.
    Data Contradiction : Reported kk values vary between studies due to differences in HCl concentration and solvent purity. Resolve by standardizing reaction conditions and using ultra-dry solvents .

Q. What strategies can resolve contradictions in reported oxidation pathways of this compound?

Methodological Answer:

  • Contradiction : Some studies report aldehyde formation (via partial oxidation), while others observe carboxylic acids (full oxidation).
  • Resolution : Use controlled oxidation with KMnO4_4 (pH-dependent):
    • Acidic Conditions : Full oxidation to 2-methylpropanoic acid.
    • Neutral/Basic Conditions : Partial oxidation to 2-methylpropanal.
  • Mechanistic Validation : Track intermediates via LC-MS or 1^1H NMR. Carbocation stability under acidic conditions favors full oxidation .

Q. How can computational modeling predict the stability and reactivity of this compound in polymer matrices?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl (≈320 kJ/mol) and C-O (≈340 kJ/mol).
  • Molecular Dynamics : Simulate interactions with polymer chains (e.g., polyethylene) to assess diffusion rates and compatibility.
  • Validation : Compare predicted thermal degradation temperatures (~200°C) with experimental TGA data. Discrepancies >5% require recalibration of force fields .

Q. What methodologies optimize the use of this compound in drug delivery systems?

Methodological Answer:

  • Biocompatibility Testing : Assess cytotoxicity via MTT assay (IC50_{50} > 100 µM in HeLa cells).
  • Encapsulation Efficiency : Use nanoprecipitation with PLGA polymers (85–90% loading at 10% w/w).
  • Release Kinetics : Monitor drug release (e.g., doxorubicin) at pH 5.0 (tumoral) vs. pH 7.4 (systemic) using HPLC. Adjust ether linkages to tune release rates .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research lab?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis and distillation (vapor pressure: ~33 kPa at 25°C).
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: -26.5°C).
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Avoid water to prevent vapor dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.